molecular formula C19H21ClFN3 B3039952 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1420975-03-6

1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B3039952
M. Wt: 345.8 g/mol
InChI Key: NDJRJWSLOJNDGT-UHFFFAOYSA-N
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Description

“1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” is a chemical compound that contains several functional groups, including a fluorobenzyl group, a piperidinyl group, and a benzimidazole group . These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds, such as substituted imidazoles, has been a topic of recent research . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzimidazole ring . The exact structure would depend on the specific synthesis process used .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups mentioned above . The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride has been synthesized through various methods. Huang Jin-qing (2009) detailed the synthesis from o-phenylenediamine and ethyl acetoacetate, involving cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% (Huang Jin-qing, 2009). A. Jha (2005) reported an unusual synthetic mechanism for a related compound, highlighting the complex chemistry involved (A. Jha, 2005).

  • Structural Characterization : The chemical structure and properties of these compounds have been extensively studied using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, S. Özbey et al. (2004) used IR, 1H NMR, and EI mass spectral analysis for spectral identification and confirmed the structure via X-ray crystallographic studies (S. Özbey et al., 2004).

Potential Therapeutic and Biological Applications

  • Antimicrobial and Antioxidant Activities : E. Menteşe et al. (2015) synthesized derivatives of 1-(4-Fluorobenzyl)-1H-benzo[d]imidazole, showing significant antimicrobial and antioxidant activities (E. Menteşe et al., 2015).

  • Pharmacological Investigations : M. Gupta et al. (2020) synthesized N-benzylated derivatives and evaluated them for anti-Alzheimer's activity, indicating the potential of these compounds in neurodegenerative disease research (M. Gupta et al., 2020).

  • Antitubercular Agents : D. Raju et al. (2020) synthesized and characterized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, showing good antitubercular activity (D. Raju et al., 2020).

  • Antituberculosis Activity and Cytotoxicity : V. U. Jeankumar et al. (2013) evaluated thiazole-aminopiperidine hybrid analogues containing 4-fluorobenzyl for their activity against Mycobacterium tuberculosis, demonstrating significant potential in tuberculosis treatment (V. U. Jeankumar et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on optimizing the synthesis of this and similar compounds, investigating their potential uses, and assessing their safety and efficacy .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-piperidin-4-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3.ClH/c20-16-7-5-14(6-8-16)13-23-18-4-2-1-3-17(18)22-19(23)15-9-11-21-12-10-15;/h1-8,15,21H,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRJWSLOJNDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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